(2-Pyridyl)dithiobimane

Site-Directed Fluorescence Labeling Protein Structural Analysis High-Throughput Screening

Verifying labeling specificity in cysteine-scanning mutagenesis is often confounded by unreacted probe contamination. (2-Pyridyl)dithiobimane (PDT-Bimane) eliminates this ambiguity through its cleavable disulfide bond, enabling direct post-labeling verification. - Forms a reducible disulfide bond with free thiols, allowing confirmatory cleavage and quantification of labeling efficiency. - Small, tryptophan-sized fluorophore minimizes structural perturbation in membrane protein studies. - Supplied as a pale yellow solid (≥95% HPLC), stored at 2-8°C in amber vials; ambient shipping.

Molecular Formula C15H15N3O2S2
Molecular Weight 333.424
CAS No. 385398-64-1
Cat. No. B561649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyridyl)dithiobimane
CAS385398-64-1
Synonyms2,3,6-Trimethyl-5-[(2-pyridinyldithio)methyl]-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione; _x000B_PDT-Bimane
Molecular FormulaC15H15N3O2S2
Molecular Weight333.424
Structural Identifiers
SMILESCC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C
InChIInChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3
InChIKeyRPMPZGOELHEYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Pyridyl)dithiobimane Overview


(2-Pyridyl)dithiobimane (CAS 385398-64-1), also known as PDT-Bimane, is a fluorescent sulfhydryl-active reagent belonging to the bimane class of heterocyclic compounds [1]. It is a pale yellow to yellow solid with a molecular formula of C15H15N3O2S2 and a molecular weight of 333.43 g/mol . The compound functions by forming a covalent disulfide bond with free thiol groups in proteins or other molecules, making it a valuable tool for site-directed fluorescence labeling (SDFL) in biochemical research [1].

(2-Pyridyl)dithiobimane vs. Monobromobimane


While (2-Pyridyl)dithiobimane and monobromobimane (mBBr) are both bimane-derived fluorescent thiol probes, they are not interchangeable. Their key differentiation lies in the chemistry of the bond they form with their target. mBBr forms a non-cleavable carbon-sulfur thioether bond, whereas PDT-Bimane forms a reducible disulfide bond. This structural distinction is functionally critical, as the cleavable nature of the PDT-Bimane label is the sole basis for its unique ability to enable specific post-labeling verification of labeling efficiency and specificity, a capability that directly addresses common sources of error in structural biology studies [1].

(2-Pyridyl)dithiobimane Evidence Guide


Verifiable Labeling via Cleavable Bond

The primary differentiation of (2-Pyridyl)dithiobimane (PDT-Bimane) is its reducible disulfide bond, which forms upon conjugation to a protein thiol. This contrasts with the non-cleavable thioether bond formed by comparator probes like monobromobimane (mBBr). This cleavability is directly exploited to determine labeling efficiency and confirm labeling specificity [1]. While the cited work does not provide a quantitative 'cleavage rate constant', it demonstrates that the ability to cleave the label off the protein enables accurate determination of labeling efficiency, a process not possible with mBBr without more complex analysis.

Site-Directed Fluorescence Labeling Protein Structural Analysis High-Throughput Screening

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of PDT-Bimane, after reduction to remove the pyridyl group, was established to be 0.27 at pH 4.0 in sodium acetate buffer [1]. This measurement provides a quantitative baseline for the intrinsic fluorescence of the bimane core when not attached to a protein.

Fluorescence Spectroscopy Photophysics Probe Characterization

Excitation and Emission Maxima

The spectral properties of (2-Pyridyl)dithiobimane have been characterized, with excitation and emission maxima established at λex = 406 nm and λem = 481 nm in 0.1 M phosphate buffer at pH 7.0 [1]. The photophysical properties of bimane probes are also discussed in a broader review, noting that they have a low molar absorption coefficient (ε380nm = 5,000 M−1cm−1) compared to some other probes like NBD (ε478nm = 25,000 M−1cm−1) [2].

Fluorescence Spectroscopy Assay Development Optical Filters

Applications of (2-Pyridyl)dithiobimane


High-Throughput Structural Analysis with QC

PDT-Bimane is ideally suited for high-throughput site-directed fluorescence labeling (SDFL) studies, such as cysteine-scanning mutagenesis, to map protein secondary structure and monitor real-time conformational changes [1]. Its cleavable nature allows researchers to rapidly verify the labeling efficiency and ensure that observed fluorescence signals are from specifically labeled cysteines and not from unreacted probe contamination, a critical advantage for automated, large-scale structural biology workflows [1].

Proximity Mapping via Trp Quenching

The small size of PDT-Bimane, comparable to a tryptophan (Trp) residue, makes it an excellent probe for Trp-induced fluorescence quenching (TrIQ) studies to map proximity between sites in proteins [1]. The ability to accurately determine the labeling efficiency, as enabled by its cleavability, is essential for quantitative interpretation of quenching data and accurate distance mapping [1].

Membrane Protein Functional Studies

As a small, environment-sensitive probe, PDT-Bimane is a suitable choice for labeling membrane proteins to study their functionally-relevant dynamic structural changes [2]. In such studies, minimizing perturbation of the native protein structure is paramount, and the small size of the bimane probe is advantageous compared to larger fluorophores. Its cleavability provides a mechanism for confirming that any observed functional changes are due to labeling and not to non-specific interactions [REFS-1, REFS-3].

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